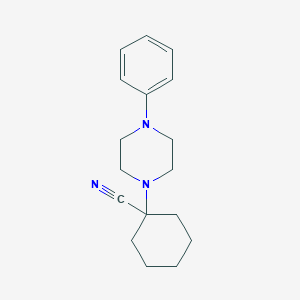

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile, also known as CPP or CPPene, is a chemical compound that has been widely studied for its potential use in scientific research. CPP is a selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation.

Mecanismo De Acción

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile acts as a competitive inhibitor of PKC, binding to the enzyme's active site and preventing it from phosphorylating its target proteins. This inhibition can lead to a decrease in cell proliferation, differentiation, and migration, as well as changes in gene expression and signaling pathways. The specific effects of 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile vary depending on the type of PKC isoform and the cellular context.

Biochemical and Physiological Effects:

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has been shown to have a variety of biochemical and physiological effects, including anti-proliferative and pro-apoptotic effects in cancer cells, modulation of neurotransmitter release and synaptic plasticity in the brain, and regulation of ion channels and transporters in various tissues. 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has also been found to have anti-inflammatory and immunomodulatory effects, which may have implications for the treatment of autoimmune diseases and other conditions.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile in lab experiments is its specificity for PKC, which allows researchers to investigate the role of this enzyme in various cellular processes. 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, there are also some limitations to using 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile, including its potential toxicity and off-target effects, as well as the need for careful dosing and administration to avoid unwanted side effects.

Direcciones Futuras

There are many potential future directions for research on 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile and its applications. One area of interest is the development of new drugs that target PKC and other signaling pathways, using 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile as a starting point for drug design. Another direction is the investigation of the specific isoforms of PKC that are targeted by 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile and their roles in different cellular processes. Finally, there is also potential for the use of 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile in combination with other drugs or therapies, to enhance their effectiveness or reduce side effects.

Aplicaciones Científicas De Investigación

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has been used in various scientific research applications, including studies on the role of PKC in cell signaling, the development of new drugs for cancer and other diseases, and the investigation of neurological disorders such as schizophrenia and bipolar disorder. 1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile has also been studied for its potential use in drug delivery systems, as it can cross the blood-brain barrier and target specific cells or tissues.

Propiedades

Nombre del producto |

1-(4-Phenyl-1-piperazinyl)cyclohexanecarbonitrile |

|---|---|

Fórmula molecular |

C17H23N3 |

Peso molecular |

269.4 g/mol |

Nombre IUPAC |

1-(4-phenylpiperazin-1-yl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C17H23N3/c18-15-17(9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1,3-4,7-8H,2,5-6,9-14H2 |

Clave InChI |

BWUYUZQUCKJCOO-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(C#N)N2CCN(CC2)C3=CC=CC=C3 |

SMILES canónico |

C1CCC(CC1)(C#N)N2CCN(CC2)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethyl 2-isopropyl-5-methylphenyl ether](/img/structure/B256160.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)

![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)

![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)